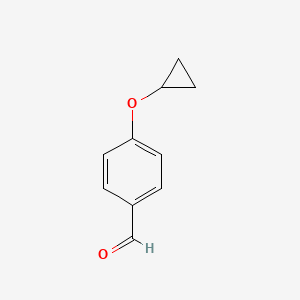
4-Cyclopropoxybenzaldehyde
Cat. No. B3058740
Key on ui cas rn:
915016-52-3
M. Wt: 162.18
InChI Key: YQJGBZSDKXLBIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08497397B2
Procedure details


To a solution of THF (350 mL) containing this crude product (36.0 g, 165 mmol), n-butyllithium (116 mL, 1.56 M hexane solution, 181 mmol) was added at −66° C. over 40 minutes under a nitrogen atmosphere. The mixture was stirred at the same temperature for 1 hour. Then, DMF (23.6 g, 323 mmol) was added dropwise to the reaction solution over 12 minutes. The mixture was stirred at the same temperature for 30 minutes and left standing at room temperature overnight, and then a saturated ammonium chloride aqueous solution (150 mL) was added dropwise thereto over 5 minutes. The organic layer was separated and was washed with a saturated ammonium chloride aqueous solution (100 mL) and saturated brine (100 mL). The washing solution was combined and was extracted with hexane (200 mL). All organic layers were combined and dried over anhydrous magnesium sulfate. The solvent was evaporated, and the resulting residue was purified by silica gel column chromatography (hexane:ethyl acetate, 9:1, v/v) to give 23.3 g of the title compound (light yellow oil, yield: 87%).

[Compound]
Name
crude product
Quantity
36 g
Type
reactant
Reaction Step One





Name
Yield
87%
Identifiers


|
REACTION_CXSMILES
|
[CH2:1]1[CH2:5][O:4][CH2:3][CH2:2]1.[CH2:6]([Li])[CH2:7][CH2:8][CH3:9].CN([CH:14]=[O:15])C.[Cl-].[NH4+].[C:18](OCC)(=O)C>>[CH:5]1([O:4][C:3]2[CH:2]=[CH:9][C:8]([CH:14]=[O:15])=[CH:7][CH:6]=2)[CH2:1][CH2:18]1 |f:3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
350 mL
|
|
Type
|
reactant
|
|
Smiles
|
C1CCOC1
|
[Compound]
|
Name
|
crude product
|
|
Quantity
|
36 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
116 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)[Li]
|
Step Two
|
Name
|
|
|
Quantity
|
23.6 g
|
|
Type
|
reactant
|
|
Smiles
|
CN(C)C=O
|
Step Three
|
Name
|
|
|
Quantity
|
150 mL
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[NH4+]
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)OCC
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
The mixture was stirred at the same temperature for 1 hour
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added at −66° C. over 40 minutes under a nitrogen atmosphere
|
|
Duration
|
40 min
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The mixture was stirred at the same temperature for 30 minutes
|
|
Duration
|
30 min
|
WAIT
|
Type
|
WAIT
|
|
Details
|
left
|
WAIT
|
Type
|
WAIT
|
|
Details
|
standing at room temperature overnight
|
|
Duration
|
8 (± 8) h
|
WAIT
|
Type
|
WAIT
|
|
Details
|
over 5 minutes
|
|
Duration
|
5 min
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The organic layer was separated
|
WASH
|
Type
|
WASH
|
|
Details
|
was washed with a saturated ammonium chloride aqueous solution (100 mL) and saturated brine (100 mL)
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
was extracted with hexane (200 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous magnesium sulfate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvent was evaporated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the resulting residue was purified by silica gel column chromatography (hexane
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(CC1)OC1=CC=C(C=O)C=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 23.3 g | |
| YIELD: PERCENTYIELD | 87% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
